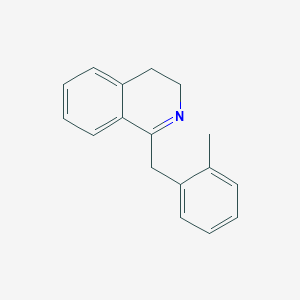

1-(2-Methylbenzyl)-3,4-dihydroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-methylphenyl)methyl]-3,4-dihydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N/c1-13-6-2-3-8-15(13)12-17-16-9-5-4-7-14(16)10-11-18-17/h2-9H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVQCRPNRBZDJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2=NCCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 2 Methylbenzyl 3,4 Dihydroisoquinoline

Established Synthetic Routes for 1-(2-Methylbenzyl)-3,4-dihydroisoquinoline

The construction of the this compound scaffold can be achieved through both classical and modern synthetic methodologies. These routes primarily focus on the efficient formation of the core dihydroisoquinoline ring system.

Classical methods for synthesizing dihydroisoquinolines have been the cornerstone of alkaloid chemistry for over a century. mdpi.com The Bischler-Napieralski and Pictet-Spengler reactions are two of the most prominent examples used for constructing the requisite molecular framework. organic-chemistry.org

The Bischler-Napieralski reaction is a direct and widely used method for synthesizing 3,4-dihydroisoquinolines. organic-chemistry.org The reaction involves the intramolecular cyclodehydration of a β-phenethylamide using a dehydrating agent. organicreactions.orgwikipedia.org For the synthesis of this compound, the required precursor would be N-(2-phenylethyl)-2-(2-methylphenyl)acetamide. This amide, upon treatment with a condensing agent such as phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA) under refluxing conditions, undergoes an intramolecular electrophilic aromatic substitution to yield the target dihydroisoquinoline. organic-chemistry.orgwikipedia.org The mechanism is believed to proceed through a nitrilium ion intermediate, which then attacks the electron-rich aromatic ring to close the six-membered nitrogen-containing ring. wikipedia.org

The Pictet-Spengler reaction is another fundamental reaction in isoquinoline (B145761) synthesis. It consists of the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure, typically under acidic conditions. organicreactions.orgwikipedia.org While this reaction classically yields a 1,2,3,4-tetrahydroisoquinoline (B50084), subsequent oxidation can provide the desired 3,4-dihydroisoquinoline (B110456). organic-chemistry.org To construct the target molecule, phenethylamine (B48288) would be reacted with 2-methylphenylacetaldehyde. The reaction is driven by the formation of an electrophilic iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring. wikipedia.org While powerful, this method is generally more suited for tetrahydroisoquinoline synthesis and requires an additional oxidation step to achieve the dihydroisoquinoline oxidation state. organicreactions.orgthermofisher.com

Table 1: Comparison of Classical Synthetic Routes

| Feature | Bischler-Napieralski Reaction | Pictet-Spengler Reaction |

| Starting Materials | β-phenethylamide | β-phenethylamine and an aldehyde/ketone |

| Key Intermediate | Nitrilium ion wikipedia.org | Iminium ion wikipedia.org |

| Primary Product | 3,4-Dihydroisoquinoline organic-chemistry.org | 1,2,3,4-Tetrahydroisoquinoline organicreactions.org |

| Common Reagents | POCl₃, P₂O₅, PPA, Tf₂O wikipedia.org | Protic or Lewis acids (e.g., HCl, TFA) wikipedia.orgthermofisher.com |

| Advantages | Direct synthesis of the dihydroisoquinoline core. | Milder conditions possible for activated systems. |

| Limitations | Requires harsh dehydrating agents and high temperatures. organicreactions.org | Yields tetrahydroisoquinoline, requiring a subsequent oxidation step. organic-chemistry.org |

Modern organic synthesis has introduced a variety of transition-metal-catalyzed reactions that offer milder conditions and broader substrate scope for the synthesis of heterocyclic compounds, including dihydroisoquinolines. While direct catalytic synthesis of this compound is not extensively documented, related strategies for C1-substituted analogs are prevalent.

Transition-metal-catalyzed reactions, such as those involving rhodium, ruthenium, or iridium, can facilitate C-H activation and annulation reactions to build the isoquinoline core. nih.govmdpi.com For instance, Rh(III)-catalyzed [4+2] annulation of benzamides with alkynes has been used to create functionalized isoquinolone derivatives, which could potentially be converted to the target structure. nih.gov Another approach involves the transition-metal-catalyzed alkylation of methyl-substituted heteroarenes with alcohols, which proceeds via an auto-transfer hydrogenative (ATH) pathway. mdpi.com This methodology could be adapted for the functionalization of a pre-formed isoquinoline scaffold. Furthermore, titanium-catalyzed iodination-cyclization of specific benzamides provides a route to functionalized quinazolines, showcasing the utility of transition metals in related heterocyclic syntheses. nih.gov

The C1 position of 1-substituted-3,4-dihydroisoquinolines is prochiral, and its reduction leads to a chiral center in the corresponding tetrahydroisoquinoline, a key structural motif in many biologically active morphinan (B1239233) compounds. rsc.orggoogle.com

A primary strategy for obtaining chiral analogs is the asymmetric reduction of the C=N bond of the this compound precursor. This can be accomplished through several methods:

Catalytic Asymmetric Hydrogenation: Chiral transition metal complexes, such as those based on Ruthenium or Iridium with chiral phosphine (B1218219) ligands (e.g., BINAP), can catalyze the hydrogenation of the imine bond with high enantioselectivity. rsc.org

Chiral Hydride Reducing Agents: Stoichiometric chiral reducing agents, such as diisopinocampheylborane (B13816774) (derived from optically active α-pinene), can reduce the prochiral dihydroisoquinoline to the chiral tetrahydroisoquinoline with good optical purity. google.com Another approach involves using sodium borohydride (B1222165) in the presence of chiral additives like tartaric acid. rsc.org

An alternative approach involves building the chirality during the ring-forming step. The asymmetric Pictet-Spengler reaction , using a chiral Brønsted acid catalyst or a substrate with a chiral auxiliary, can produce enantiomerically enriched 1-substituted tetrahydroisoquinolines directly. nih.govwikipedia.org These can then be used as chiral building blocks.

Table 2: Overview of Stereoselective Synthesis Strategies

| Strategy | Method | Description | Key Reagents/Catalysts |

| Asymmetric Reduction | Catalytic Hydrogenation | Hydrogenation of the C=N bond using a chiral catalyst. | Ru-BINAP, Ir-complexes rsc.org |

| Chiral Hydride Transfer | Reduction using a stoichiometric chiral borane (B79455) or modified borohydride. | Diisopinocampheylborane, NaBH₄/(+)-Tartaric Acid rsc.orggoogle.com | |

| Asymmetric Cyclization | Pictet-Spengler Reaction | Condensation and cyclization using a chiral catalyst or starting material. | Chiral Brønsted acids, chiral auxiliaries nih.govwikipedia.org |

Functionalization and Derivatization Strategies for this compound

Once synthesized, the this compound scaffold can be further modified at several positions to generate a library of derivatives. Key reaction sites include the benzyl (B1604629) moiety and the dihydroisoquinoline ring system itself.

The benzyl ring of the molecule is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction for functionalizing aromatic compounds. masterorganicchemistry.com The outcome of such a reaction is dictated by the directing effects of the substituents already present on the ring. masterorganicchemistry.com The benzyl ring in the title compound has two substituents: the methyl group and the methylene (B1212753) bridge connected to the dihydroisoquinoline core.

Both the methyl group and the alkyl methylene bridge are electron-donating groups and are classified as ortho, para-directors. uci.edulibretexts.org

The methyl group at the C2' position directs incoming electrophiles to the C3' and C5' (meta to each other) and C6' (para to the methyl) positions.

The methylene bridge at the C1' position directs incoming electrophiles to the C2' (ortho), C4' (para), and C6' (ortho) positions.

The combined effect of these two activating, ortho, para-directing groups will likely lead to a mixture of products, with substitution favored at the sterically accessible positions that are electronically activated by both groups, primarily the C4' and C6' positions. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts acylation/alkylation. libretexts.org

Table 3: Potential Products of Electrophilic Aromatic Substitution on the Benzyl Moiety

| Reaction | Reagents | Major Potential Products (Substituent Position on Benzyl Ring) |

| Nitration | HNO₃, H₂SO₄ | 4'-Nitro, 6'-Nitro |

| Bromination | Br₂, FeBr₃ | 4'-Bromo, 6'-Bromo |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4'-Acyl, 6'-Acyl |

The 3,4-dihydroisoquinoline core contains an imine (C=N) bond, which is a key site for functionalization via nucleophilic attack. The C1 carbon is electrophilic and readily reacts with a variety of nucleophiles. quimicaorganica.org This reaction transforms the sp²-hybridized C1 into an sp³-hybridized carbon, leading to the formation of 1,1-disubstituted 1,2,3,4-tetrahydroisoquinoline derivatives.

A wide range of nucleophiles can be employed in these addition reactions:

Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the C1 position to form new carbon-carbon bonds. researchgate.net For example, the addition of a methyl Grignard reagent would yield a 1-methyl-1-(2-methylbenzyl)-1,2,3,4-tetrahydroisoquinoline.

Hydride Reagents: As discussed in the stereoselective synthesis section, hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) add a hydride ion (H⁻) to C1, reducing the dihydroisoquinoline to the corresponding tetrahydroisoquinoline. nih.govquimicaorganica.org

Cyanide: The Strecker synthesis and related reactions can introduce a cyano group at the C1 position.

In some cases, the dihydroisoquinoline can be activated by N-oxidation to form a 3,4-dihydroisoquinoline N-oxide. These nitrones are more electrophilic and can react with nucleophiles like organozinc reagents in asymmetric addition reactions to form 2-hydroxy-1,2,3,4-tetrahydroisoquinolines. researchgate.net

Table 4: Representative Nucleophilic Additions to the Dihydroisoquinoline Ring

| Nucleophile | Reagent Example | Product Type |

| Carbon Nucleophile | Phenylmagnesium bromide (PhMgBr) | 1-Phenyl-1-(2-methylbenzyl)-1,2,3,4-tetrahydroisoquinoline |

| Hydride Nucleophile | Sodium borohydride (NaBH₄) | 1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline nih.gov |

| Cyanide Nucleophile | Trimethylsilyl cyanide (TMSCN) | 1-Cyano-1-(2-methylbenzyl)-1,2,3,4-tetrahydroisoquinoline |

| Reformatsky Reagent | Et₂Zn, Iodoacetic acid ester | (S)-1-substituted 2-hydroxy-1,2,3,4-tetrahydroisoquinolines researchgate.net |

Heterocyclic Ring Modifications and Transformations of this compound

The 3,4-dihydroisoquinoline scaffold, including 1-substituted derivatives like this compound, serves as a versatile precursor for the synthesis of more complex heterocyclic systems. These transformations often involve reactions that modify the core dihydroisoquinoline ring structure through ring-opening, expansion, or annulation (the fusion of a new ring).

One notable transformation involves the reaction of 1-alkyl-3,4-dihydroisoquinolines with cyclic anhydrides, such as glutaric or diglycolic anhydride (B1165640). nih.gov This process, known as the Castagnoli–Cushman reaction, can lead to the formation of novel, fused tricyclic systems. nih.gov The reaction is believed to proceed through the enamine tautomer of the dihydroisoquinoline, which acts as a nucleophile, attacking a carbonyl carbon of the anhydride. nih.gov This initial attack is followed by anhydride ring opening and a subsequent ring-closure reaction, ultimately yielding substituted benzo[a]quinolizidinones or related heterocyclic frameworks. nih.gov

Another significant transformation is the reduction of the C=N double bond within the dihydroisoquinoline ring to form the corresponding 1,2,3,4-tetrahydroisoquinoline. This conversion is of great interest as it creates a chiral center at the C-1 position. nih.gov The resulting 1-benzyl-1,2,3,4-tetrahydroisoquinolines are core structures in a large family of isoquinoline alkaloids with diverse biological activities. nih.govresearchgate.net This reduction can be achieved using various reducing agents, including sodium borohydride or through catalytic hydrogenation. rsc.orggoogle.com The stereochemical outcome of this reduction is a major focus of mechanistic and synthetic studies.

Furthermore, 1-substituted 3,4-dihydroisoquinolines can be used as starting materials for Reissert compounds, which are important intermediates in organic synthesis. nih.gov These transformations highlight the utility of the dihydroisoquinoline ring as a building block for creating structural diversity.

Mechanistic Studies of this compound Synthesis and Reactions

Understanding the reaction mechanisms underlying the synthesis and subsequent transformations of this compound is crucial for controlling reaction outcomes and designing efficient synthetic routes.

Reaction Mechanism Elucidation for Key Synthetic Steps

The most prominent method for synthesizing 1-substituted-3,4-dihydroisoquinolines is the Bischler-Napieralski reaction. nrochemistry.comorganicreactions.org This reaction involves the intramolecular cyclization of a β-phenylethylamide precursor under acidic and dehydrating conditions. wikipedia.orgslideshare.net The precursor for this compound would be N-[2-(phenylethyl)]-2-(2-methylphenyl)acetamide.

The mechanism of the Bischler-Napieralski reaction has been the subject of detailed study, and two primary pathways are generally considered. nrochemistry.comwikipedia.org Both pathways begin with the activation of the amide carbonyl oxygen by a Lewis acid or dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org

Mechanism via a Nitrilium Ion Intermediate: This is the more widely accepted mechanism. nrochemistry.comwikipedia.org After activation of the amide, the carbonyl oxygen is eliminated, forming a highly electrophilic nitrilium ion intermediate. This intermediate then undergoes an intramolecular electrophilic aromatic substitution reaction, where the electron-rich phenyl ring of the phenylethyl moiety attacks the nitrilium carbon. wikipedia.orgslideshare.net Subsequent loss of a proton re-aromatizes the ring, yielding the final 3,4-dihydroisoquinoline product. nrochemistry.com The formation of styrene-type byproducts in some cases, resulting from a retro-Ritter reaction, provides evidence for the existence of the nitrilium intermediate. organic-chemistry.org

Mechanism via a Dichlorophosphoryl Imine-Ester Intermediate: An alternative pathway involves the formation of an imine-ester intermediate. wikipedia.org In this mechanism, cyclization via electrophilic aromatic substitution occurs first, followed by the elimination of the activated oxygen group to form the imine double bond of the dihydroisoquinoline ring. nrochemistry.comwikipedia.org

The prevailing mechanism is often influenced by the specific reaction conditions and the nature of the substrates and reagents used. wikipedia.org For the reaction to be effective, the aromatic ring undergoing cyclization generally requires electron-donating substituents to facilitate the electrophilic attack. nrochemistry.com

| Reagent/Condition | Temperature | Key Feature | Reference |

| POCl₃, P₂O₅, or ZnCl₂ | Refluxing | Classical dehydrating agents for cyclization. | nrochemistry.com |

| P₂O₅ in refluxing POCl₃ | High | Effective for substrates lacking electron-donating groups. | wikipedia.org |

| Tf₂O, PPA | Room temp to 100 °C | Used for phenethylcarbamate precursors. | wikipedia.org |

| Oxalyl chloride-FeCl₃ | N/A | Modified procedure to avoid retro-Ritter side reactions. | organic-chemistry.org |

Investigation of Regioselectivity and Stereoselectivity in this compound Transformations

Regioselectivity: Regioselectivity in transformations of this compound concerns which site of the molecule preferentially undergoes a reaction. For instance, in N-alkylation reactions of related quinoline (B57606) systems, the reaction occurs selectively at the nitrogen atom of the heterocyclic ring over other potential sites, such as an amide nitrogen on a side chain. beilstein-journals.orgnih.gov This selectivity is often governed by the relative acidity of the N-H protons; the proton on the heterocyclic nitrogen is typically more acidic, leading to its preferential deprotonation and subsequent alkylation. nih.gov While this compound is a cyclic imine and lacks an N-H proton for such deprotonation, subsequent transformations of its tetrahydroisoquinoline derivative would be subject to these regioselective considerations.

Stereoselectivity: Stereoselectivity is a critical aspect of the transformations of this compound, particularly in its reduction to 1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline. The C1 carbon of the dihydroisoquinoline is prochiral, and its reduction introduces a new stereocenter. google.com Controlling the stereochemistry of this center is essential for synthesizing specific enantiomers of isoquinoline alkaloids, which often exhibit different biological activities. nih.gov

Asymmetric reduction is the primary strategy to achieve stereoselectivity. This can be accomplished through several methods:

Catalytic Asymmetric Hydrogenation: This involves the use of a chiral catalyst, often a transition metal complex (like rhodium or ruthenium) with chiral phosphine ligands. nih.govgoogle.com These catalysts create a chiral environment that favors the addition of hydrogen to one face of the C=N double bond over the other, leading to an excess of one enantiomer. google.com

Asymmetric Chemical Reduction: This method employs chiral hydride reducing agents. nih.gov An example is the use of a reagent prepared from a chiral proline derivative, which can deliver a hydride ion stereoselectively. google.com

The efficiency of these stereoselective reductions is measured by the enantiomeric excess (ee), which quantifies the purity of the desired enantiomer. Research has demonstrated that high enantiomeric excess can be achieved, making these methods valuable for the synthesis of optically active 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) derivatives. nih.govgoogle.com The conformation of the piperideine ring and the pseudoaxial orientation of the 1-benzyl group have been studied to understand the factors influencing the stereochemical outcome of these reactions. researchgate.net

| Transformation | Method | Result/Significance | Reference |

| Asymmetric Reduction | Catalytic Hydrogenation (Chiral Rhodium Catalyst) | Produces chiral tetrahydroisoquinolines with high enantiomeric excess (ee). | google.com |

| Asymmetric Reduction | Chiral Chemical Reducing Agents | Offers an alternative to catalytic methods for producing specific enantiomers. | nih.govgoogle.com |

| Alkylation | Deprotonation followed by electrophilic attack | In N-H containing derivatives, regioselectivity is dictated by the most acidic proton. | beilstein-journals.orgnih.gov |

| Cycloaddition | Castagnoli–Cushman Reaction | Forms new fused ring systems with specific diastereoselectivity. | nih.gov |

Pre Clinical Biological Research and Mechanistic Studies of 1 2 Methylbenzyl 3,4 Dihydroisoquinoline

In vitro Pharmacological Profiling of 1-(2-Methylbenzyl)-3,4-dihydroisoquinoline

The in vitro pharmacological assessment of a compound is crucial for identifying its biological targets and understanding its potential therapeutic effects. For this compound and its analogs, this involves a range of studies including receptor binding assays, enzyme inhibition tests, and ion channel modulation experiments.

Receptor Binding Affinity Studies of this compound

While direct receptor binding data for this compound is limited in publicly available literature, studies on structurally similar tetrahydroisoquinoline derivatives provide valuable insights into potential receptor interactions.

A series of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives were assessed for their affinity to the phencyclidine (PCP) binding site within the NMDA receptor's ion channel. Notably, the (S)-configured derivative featuring a 2-methylphenyl group at the 1-position, a close structural analog to the subject compound, demonstrated the highest affinity in the series with a Ki value of 0.0374 µM. nih.gov This particular compound showed significant enantioselectivity, being nearly 90 times more potent than its corresponding (R)-enantiomer. nih.gov

In another study, 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diols, which share the 1-benzyl-isoquinoline core, were developed as probes for beta-adrenoceptor (β-AR) subtypes. nih.gov These compounds were found to be full agonists at β1-, β2-, and β3-adrenoceptors, with binding affinities and functional activities equal to or greater than the non-selective β-AR agonist trimetoquinol. nih.gov Furthermore, derivatives of 1,2,3,4-tetrahydroisoquinoline (B50084) have been shown to act as potent and selective antagonists for the M2 muscarinic receptor. nih.gov

These findings suggest that the isoquinoline (B145761) scaffold, particularly when substituted at the 1-position with a benzyl (B1604629) or aryl group, can interact with various neurotransmitter receptors, including NMDA, adrenergic, and muscarinic receptors.

Enzyme Inhibition Assays for this compound (e.g., urease, PDE, MAO, ChE, carbonic anhydrase)

Derivatives of the 3,4-dihydroisoquinoline (B110456) and related isoquinoline structures have been evaluated for their inhibitory effects on several enzymes.

Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibition : A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized and evaluated for their ability to inhibit MAO-A, MAO-B, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov Several compounds in this series showed good inhibitory activity against both MAO-A and MAO-B, while others were selective for MAO-A. nih.gov Although no compounds inhibited AChE, twelve derivatives demonstrated inhibitory activity against BChE. nih.gov

Other Enzyme Inhibition : The broader 3,4-dihydroisoquinoline scaffold has been investigated for its potential to inhibit other enzymes. For instance, in silico screening has identified compounds with a 3,4-dihydroisoquinoline moiety as potential inhibitors of leucine (B10760876) aminopeptidase. mdpi.com Additionally, derivatives like 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have been identified as novel inhibitors of poly(ADP-ribose) polymerase (PARP). nih.gov

While direct enzymatic inhibition data for this compound is not extensively documented, the consistent activity of its structural analogs across different enzyme families highlights the potential of this chemical class as enzyme inhibitors.

Table 1: Enzyme Inhibition Profile of Structurally Related Isoquinoline Derivatives

| Compound Class | Enzyme Target | Key Findings |

|---|---|---|

| (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides | MAO-A / MAO-B | Dual and selective inhibitors identified within the series. nih.gov |

| (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides | BChE | 12 compounds showed inhibitory activity. nih.gov |

| 1-oxo-3,4-dihydroisoquinoline-4-carboxamides | PARP1 / PARP2 | Novel inhibitors identified with favorable ADME characteristics. nih.gov |

| 3,4-dihydroisoquinoline scaffold | Leucine Aminopeptidase | Identified as potential inhibitors through in silico screening. mdpi.com |

Ion Channel Modulation by this compound (if applicable)

The ability of this compound and its analogs to modulate ion channels is suggested by studies on related compounds targeting the NMDA receptor complex. As mentioned previously, a study on 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives found that a compound with a 2-methylphenyl substituent at the 1-position exhibited high affinity for the ion channel binding site of the NMDA receptor. nih.gov This indicates a potential mechanism of action involving direct interaction with and modulation of an ion channel.

Furthermore, a study on 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) demonstrated that it could reduce the strength of Ca2+-dependent contractions in smooth muscle preparations. nih.gov This effect is potentially mediated through the activation of voltage-gated L-type Ca2+ channels, suggesting that dihydroisoquinoline derivatives can modulate calcium ion channel activity. nih.gov

Cell-Based Assays: Cellular Uptake and Subcellular Localization of this compound

Target Engagement Studies of this compound within Cellular Systems

Direct target engagement studies for this compound in cellular systems have not been extensively reported. However, research on related compounds provides indirect evidence of target engagement. For example, 1-benzyl-tetrahydroisoquinoline analogs designed as photoaffinity probes for β-adrenoceptors were shown to bind effectively in Chinese hamster ovary (CHO) cells expressing the human β2-adrenoceptor, confirming target engagement in a cellular context. nih.gov

Molecular and Cellular Mechanisms of Action of this compound

The precise molecular and cellular mechanisms of action for this compound are not fully elucidated. However, based on the activities of related compounds, several potential mechanisms can be inferred.

The affinity of a close analog for the NMDA receptor ion channel suggests a potential role as a channel blocker, which would modulate glutamatergic neurotransmission. nih.gov The inhibition of enzymes like MAO by related dihydroisoquinolines points to a mechanism involving the modulation of monoamine neurotransmitter levels. nih.gov

Furthermore, studies on the spasmolytic activity of 1,3-disubstituted 3,4-dihydroisoquinolines suggest a myotropic mechanism, impacting the biochemical processes that control smooth muscle contraction. mdpi.comnih.gov Research on the derivative DIQ indicates that it affects calcium currents by modulating the function of muscarinic acetylcholine (B1216132) receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors. nih.gov Immunohistochemical analysis confirmed that DIQ reduced the activity of 5-HT2A and 5-HT2B receptors in smooth muscle cells and neurons. nih.gov This points to a complex mechanism involving the modulation of multiple receptor systems and ion channels to control cellular functions like muscle contractility.

Elucidation of Specific Biological Targets for this compound

The specific molecular targets of this compound have not been definitively identified in the available scientific literature. Research on the broader class of isoquinoline alkaloids suggests a wide range of potential biological activities, including but not limited to antimicrobial, antitumor, and anti-inflammatory effects. However, without specific binding assays or target-based screening for this particular compound, its precise molecular interactome remains unknown.

Downstream Signaling Pathway Modulations by this compound

Information regarding the modulation of downstream signaling pathways by this compound is not available in the current body of scientific literature. Studies on other quinoline (B57606) and isoquinoline derivatives have indicated potential modulation of pathways such as NF-κB and calcineurin signaling. For instance, some quinoline compounds have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway. However, it is crucial to note that these findings are not directly transferable to this compound, and dedicated research is required to elucidate its specific effects on intracellular signaling cascades.

Gene Expression and Proteomic Changes Induced by this compound (e.g., through multi-omics analysis)

There are no publicly available studies detailing the gene expression or proteomic changes induced by this compound. Multi-omics analyses, such as transcriptomics and proteomics, are powerful tools to understand the comprehensive cellular response to a compound. Such studies would typically involve treating relevant cell lines or animal models with the compound and subsequently analyzing changes in mRNA and protein levels to identify affected biological processes and pathways. At present, this data does not exist for this compound.

Investigation of Anti-proliferation or Anti-inflammatory Mechanisms in in vitro models (e.g., cell lines, primary cell cultures)

While the broader class of isoquinoline compounds has been investigated for anti-proliferative and anti-inflammatory properties, specific in vitro data for this compound is lacking. For example, some phenylaminoisoquinolinequinones have demonstrated anti-proliferative activity against human tumor cell lines. nih.govresearchgate.net Similarly, certain quinoline derivatives have shown anti-inflammatory effects in models like lipopolysaccharide (LPS)-stimulated macrophages by suppressing the production of pro-inflammatory mediators. nih.gov However, without direct experimental evidence, the anti-proliferative or anti-inflammatory potential and the underlying mechanisms of this compound remain speculative.

In vivo Efficacy Studies in Animal Models

There is no information available from in vivo studies in animal models for this compound. Such studies are essential to determine the potential therapeutic efficacy of a compound in a living organism.

Efficacy of this compound in Disease-Specific Animal Models (e.g., neurological, metabolic, inflammatory models)

Due to the absence of in vivo research, there is no data on the efficacy of this compound in any disease-specific animal models.

Structure Activity Relationship Sar Studies of 1 2 Methylbenzyl 3,4 Dihydroisoquinoline Derivatives

Design and Synthesis of Analogs of 1-(2-Methylbenzyl)-3,4-dihydroisoquinoline

The rational design of analogs of this compound involves strategic modifications at three primary locations: the 2-methylbenzyl moiety, the dihydroisoquinoline ring system, and the chiral center at the C1 position. The synthesis of these analogs commonly employs foundational organic reactions, most notably the Bischler-Napieralski reaction, which facilitates the cyclization of β-phenylethylamides to form the core 3,4-dihydroisoquinoline (B110456) scaffold. mdpi.comorganic-chemistry.org Alternative methods include the Pictet-Spengler reaction and multi-component reactions (MCRs) for generating structural diversity. organic-chemistry.orgnih.gov

The benzyl (B1604629) group at the 1-position of the dihydroisoquinoline ring is a critical determinant of biological activity and a prime target for chemical modification. Synthetic strategies often involve coupling the 3,4-dihydroisoquinoline core with various substituted benzyl halides or corresponding Grignard reagents to introduce diversity. researchgate.net

Research into related 1-benzyl-tetrahydroisoquinoline structures has shown that substitutions on the benzyl ring significantly impact biological potency. researchgate.net For instance, studies on analogs have explored the introduction of various substituents, such as chloro, hydroxy, and benzyloxy groups, at different positions on the phenyl ring. The synthesis of these analogs can be achieved through methods like the Grignard reaction, where a substituted benzylmagnesium halide is reacted with the dihydroisoquinoline imine. researchgate.net While this has been demonstrated effectively for tetrahydroisoquinolines, the principles apply to the synthesis of dihydroisoquinoline analogs as well. For example, coupling 3,4-dihydroisoquinoline with selected substituted benzyl chlorides under Grignard conditions has successfully produced various 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinolines in acceptable yields (62-86%). researchgate.net

Modifications to the dihydroisoquinoline core itself offer another avenue for optimizing activity. The Bischler-Napieralski reaction is a versatile method for synthesizing 1-substituted 3,4-dihydroisoquinolines, which can be further modified. mdpi.comorganic-chemistry.org For instance, the reaction of amides with phosphorus oxychloride can yield a variety of 1-substituted dihydroisoquinoline products. mdpi.comnih.gov

SAR studies on related tetrahydroisoquinoline inhibitors of Mycobacterium tuberculosis ATP synthase revealed that the nature and position of substituents on the isoquinoline (B145761) ring are important. nih.gov Large substituents at the 5-position were well-tolerated, while an N-methylpiperazine group was the preferred substituent at the 8-position. nih.gov Furthermore, studies on potential PDE4 inhibitors showed that adding rigid substituents at the C-3 position of the 1,2,3,4-tetrahydroisoquinoline (B50084) ring was favorable for subtype selectivity. nih.gov These findings suggest that similar substitutions on the this compound scaffold could modulate activity and selectivity.

The synthesis of these modified rings can be complex. For example, creating 1,3-disubstituted analogs can be achieved by starting with appropriately substituted β-phenylethylamines, acylating them, and then performing the Bischler-Napieralski cyclization. mdpi.com

The C1 carbon of 1-substituted-3,4-dihydroisoquinolines is a prochiral center, and upon reduction to the corresponding tetrahydroisoquinoline, it becomes a chiral center. nih.gov The stereochemistry at this position often plays a pivotal role in biological activity. nih.govunimi.it Different enantiomers of a chiral drug can exhibit distinct pharmacodynamics and pharmacokinetics. bohrium.com

The significance of stereochemistry is highlighted in studies of antiglioma agents, where the (+)-enantiomer of a novel tetrahydroisoquinoline analog was found to be 21-fold more potent than its (–)-enantiomer. bohrium.com This demonstrates that a specific spatial arrangement is crucial for effective interaction with the biological target. bohrium.com

The synthesis of specific stereoisomers can be achieved through various asymmetric synthesis techniques. nih.gov Enantioselective reduction of the C=N double bond of the 1-substituted-3,4-dihydroisoquinoline core is a common strategy. This can be accomplished using chiral hydride reducing agents or through catalytic hydrogenation with a chiral catalyst, allowing for the production of 1-substituted-1,2,3,4-tetrahydroisoquinolines with high enantiomeric excess. nih.gov

Biological Evaluation of this compound Analogs

The biological evaluation of newly synthesized analogs is essential to determine their efficacy, potency, and selectivity, thereby building a comprehensive SAR profile.

In vitro assays are fundamental for the initial screening of analogs. The specific assays employed depend on the therapeutic target. For example, analogs designed as enzyme inhibitors are tested for their ability to inhibit the target enzyme, often expressed as an IC50 value (the concentration required to inhibit 50% of the enzyme's activity). nih.gov

The table below presents hypothetical data based on published findings for analogous isoquinoline derivatives, illustrating how structural modifications might influence potency against a generic kinase target.

| Compound | Modification (vs. Parent Compound*) | Kinase Inhibition IC50 (µM) |

|---|---|---|

| Parent | This compound | 5.2 |

| Analog A | Substitution on Benzyl Moiety (4'-Chloro) | 2.8 |

| Analog B | Substitution on Benzyl Moiety (4'-Methoxy) | 8.1 |

| Analog C | Substitution on DHIQ Ring (6,7-Dimethoxy) | 1.5 |

| Analog D | Substitution on DHIQ Ring (3-Methyl) | 4.5 |

| Analog E | (S)-enantiomer | 0.9 |

| Analog F | (R)-enantiomer | 12.3 |

DHIQ: Dihydroisoquinoline. Data is illustrative.

As suggested by the illustrative data, electron-withdrawing groups on the benzyl moiety (Analog A) may enhance potency, while electron-donating groups (Analog B) might decrease it. Substitutions on the dihydroisoquinoline ring, such as methoxy (B1213986) groups (Analog C), often improve activity, a common feature in many biologically active natural alkaloids. nih.gov The profound impact of stereochemistry is evident in the significant difference in potency between the (S) and (R) enantiomers (Analogs E and F), a phenomenon observed in various biologically active tetrahydroisoquinolines. bohrium.com

Beyond potency, the selectivity of an analog for its intended target over other related biological targets is a critical parameter. Poor selectivity can lead to off-target effects. Selectivity is typically assessed by screening compounds against a panel of related targets.

For example, in the development of PDE4 inhibitors based on a tetrahydroisoquinoline scaffold, analogs were tested against different subtypes of the phosphodiesterase (PDE) enzyme family. nih.gov It was found that certain modifications could significantly enhance selectivity. For instance, the introduction of a sulfonamide group and rigid substituents at the C-3 position of the tetrahydroisoquinoline ring improved selectivity for the PDE4B subtype over the PDE4D subtype. nih.gov

The following interactive table provides a hypothetical selectivity profile for analogs, demonstrating how structural changes can influence binding to different kinase targets.

| Compound | Modification | Kinase A IC50 (µM) | Kinase B IC50 (µM) | Selectivity (B/A) |

|---|---|---|---|---|

| Parent | This compound | 5.2 | 15.6 | 3 |

| Analog C | DHIQ Ring (6,7-Dimethoxy) | 1.5 | 22.5 | 15 |

| Analog G | DHIQ Ring (3-Phenyl) | 3.8 | 7.6 | 2 |

| Analog H | Benzyl Moiety (2',4'-Dichloro) | 2.1 | 31.5 | 15 |

DHIQ: Dihydroisoquinoline. Data is illustrative.

This illustrative data shows that while some modifications may increase potency against the primary target (Kinase A), they can have varied effects on selectivity. The addition of 6,7-dimethoxy groups (Analog C) and dichlorination of the benzyl ring (Analog H) not only increased potency but also significantly improved the selectivity for Kinase A over Kinase B. Conversely, adding a bulky phenyl group at the 3-position (Analog G) slightly improved potency but decreased selectivity. These SAR insights are invaluable for guiding the iterative process of drug design and optimization.

Elucidation of Key Structural Features for Biological Activity

Identification of Pharmacophores within the this compound Scaffold

A pharmacophore represents the essential ensemble of steric and electronic features necessary for a molecule to exert a specific biological effect. For the this compound scaffold, the key pharmacophoric features can be dissected into several components based on studies of related compounds. nih.govmdpi.com

The Dihydroisoquinoline Core: This bicyclic system serves as the primary scaffold. Its constrained conformation is believed to correctly orient the other functional groups for optimal interaction with a target protein. The aromatic ring of the isoquinoline can engage in π-π stacking or hydrophobic interactions.

The Basic Nitrogen Atom: The nitrogen atom at position 2 is a critical feature. In its protonated state, it can form ionic bonds or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a receptor's binding pocket. Its basicity can be modulated by substituents on the nitrogen itself, though in the parent scaffold it remains an unsubstituted secondary amine.

The C1-Substituent (2-Methylbenzyl Group): The benzyl group at the C1 position is a major determinant of activity and selectivity. This group typically fits into a hydrophobic pocket of the target protein. The ortho-methyl group on this benzyl ring introduces specific steric and electronic properties. It can influence the rotational angle (torsion) between the isoquinoline core and the benzyl ring, locking the molecule into a preferred conformation for binding. researchgate.net This conformational restriction can be a key factor in enhancing potency.

Substitution Patterns: Aromatic substituents on both the isoquinoline ring (commonly at positions 6 and 7) and the benzyl ring can act as additional hydrogen bond donors/acceptors or hydrophobic contact points, further refining the molecule's interaction with its target. For instance, methoxy or hydroxyl groups at the C6 and C7 positions of the isoquinoline ring are common in naturally occurring, biologically active alkaloids. nih.gov

These features collectively define the pharmacophoric model for this class of compounds, guiding the exploration of their biological potential.

Mapping Structure-Activity Landscapes for Target Engagement

Mapping the structure-activity landscape involves systematically modifying the lead structure, this compound, and observing the resulting changes in biological activity. Studies on analogous series of 1-benzyl-tetrahydroisoquinolines and related structures provide significant insights into these relationships. nih.govnih.govnih.gov

Key areas of modification and their typical effects on activity include:

Substitutions on the C1-Benzyl Ring: The nature and position of substituents on the benzyl ring are critical. In studies of related 1-benzyl-tetrahydroisoquinolines, moving a substituent around the ring (ortho, meta, para) can drastically alter activity. researchgate.net The 2-methyl group of the parent compound provides a specific steric and lipophilic profile. Replacing or supplementing this group can modulate potency. For example, adding electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can influence electronic interactions with the target. nih.govnih.gov

Substitutions on the Isoquinoline Ring: Modifications on the aromatic portion of the dihydroisoquinoline core, particularly at positions 6 and 7, are known to be important. Hydroxyl (-OH) and methoxy (-OCH₃) groups are common and often contribute to binding through hydrogen bonds or polar interactions. The presence and combination of these groups can fine-tune the electronic properties of the entire ring system.

Modifications at the C3 Position: Introducing substituents at the C3 position of the dihydroisoquinoline ring can introduce additional steric bulk and chiral centers. For some targets, small alkyl groups at this position have been shown to enhance activity, potentially by providing additional hydrophobic interactions. mdpi.com

The following table summarizes general SAR findings from related isoquinoline derivatives.

| Scaffold/Position | Substituent | General Effect on Biological Activity | Reference |

| C1-Benzyl Ring | Ortho-substituents (e.g., -CH₃) | Can enforce a specific conformation, potentially increasing potency and selectivity. | researchgate.net |

| C1-Benzyl Ring | Para-substituents (e.g., -OCH₃, -OCF₃) | Often enhances inhibitory activity, suggesting a favorable interaction pocket. | nih.gov |

| C1-Benzyl Ring | Hydroxyl groups (-OH) | Can introduce hydrogen bonding capabilities, but may also impact metabolic stability. | researchgate.net |

| Isoquinoline Ring (C6, C7) | Methoxy groups (-OCH₃) | Frequently associated with potent activity in many isoquinoline alkaloids. | nih.gov |

| Isoquinoline Ring (C6) | Halogens (e.g., -Br, -Cl) | Can increase potency, possibly through halogen bonding or by altering electronic properties. | nih.gov |

| C3 Position | Small alkyl groups (e.g., Isopropyl) | May provide beneficial hydrophobic interactions. | mdpi.com |

This table presents generalized trends observed in studies of various 1-benzylisoquinoline (B1618099) and tetrahydroisoquinoline derivatives, which are expected to be relevant for the this compound scaffold.

Rational Design Principles for Optimized this compound Derivatives

The SAR data provides a roadmap for the rational design of new derivatives with improved properties. The goal is to leverage the understanding of the pharmacophore and activity landscapes to create molecules with enhanced potency, selectivity, and better physicochemical properties.

Key design principles include:

Conformational Constraint: The 2-methyl group on the benzyl ring already imposes some rotational restriction. Further rigidification of the structure can lead to significant gains in activity and selectivity. This can be achieved by introducing cyclic structures or creating bridged analogs that lock the relative orientation of the isoquinoline and benzyl rings. nih.govnih.gov

Bioisosteric Replacement: Key functional groups identified in the SAR studies can be replaced with bioisosteres to fine-tune properties. For example, a hydroxyl group could be replaced with an NH₂ or SH group to explore different hydrogen bonding patterns. Similarly, a methoxy group could be swapped for an ethoxy or a trifluoromethoxy group to alter lipophilicity and metabolic stability. nih.gov

Structure-Based Design: When the structure of the biological target is known, computational docking simulations can be employed. These models can predict how a designed derivative will fit into the binding site, allowing for the optimization of interactions. For example, if a specific pocket accommodates a larger hydrophobic group, the 2-methylbenzyl moiety could be extended or replaced with a naphthylmethyl group. Docking studies can help confirm that such modifications are sterically allowed and lead to favorable binding energies. nih.gov

By applying these principles, medicinal chemists can move beyond trial-and-error and systematically evolve the this compound scaffold into highly optimized drug candidates.

Computational and Theoretical Studies of 1 2 Methylbenzyl 3,4 Dihydroisoquinoline

Quantum Mechanical (QM) Calculations for 1-(2-Methylbenzyl)-3,4-dihydroisoquinoline

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the properties of a molecule from first principles. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Analysis of the electronic structure provides a detailed picture of electron distribution, which is key to understanding a molecule's stability, reactivity, and spectroscopic properties. For this compound, DFT calculations would map out the electron density and define the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, highlighting sites for nucleophilic attack.

HOMO: In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings (both the dihydroisoquinoline and the 2-methylbenzyl moieties), which can participate in π-π stacking and cation-π interactions.

LUMO: The LUMO is anticipated to be distributed over the C=N (imine) bond of the dihydroisoquinoline ring. This suggests that the imine carbon is the primary electrophilic center of the molecule, making it a key site for potential nucleophilic addition reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

| Orbital | Predicted Primary Localization | Chemical Significance |

|---|---|---|

| HOMO | Aromatic Rings (Dihydroisoquinoline and 2-Methylbenzyl) | Region of electron donation; site for electrophilic attack. |

| LUMO | Imine (C=N) bond of the Dihydroisoquinoline Ring | Region of electron acceptance; site for nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and kinetic stability. |

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis of this compound would involve calculating the energy of the molecule as a function of the rotation around its key single bonds, particularly the bond connecting the benzyl (B1604629) group to the dihydroisoquinoline core. This generates a potential energy surface, or energy landscape, which identifies the most stable low-energy conformations (conformers).

Studies on the closely related 1-benzyl-1,2,3,4-tetrahydroisoquinolines have shown that the benzyl group can adopt different spatial orientations relative to the isoquinoline (B145761) ring system. For this compound, two primary conformations are expected due to the puckering of the partially saturated ring:

Pseudo-Axial Conformer: The 2-methylbenzyl group is oriented perpendicular to the general plane of the dihydroisoquinoline ring.

Pseudo-Equatorial Conformer: The 2-methylbenzyl group is oriented in the same general plane as the dihydroisoquinoline ring.

The presence of the methyl group on the benzyl ring introduces steric hindrance, which would likely influence the rotational preference and relative stability of these conformers. QM calculations can quantify the energy differences between these states and the energy barriers to their interconversion, providing insight into the molecule's flexibility and the predominant shapes it adopts in solution.

By combining electronic structure information with conceptual DFT, various reactivity descriptors can be calculated. These descriptors help predict how and where a molecule will react.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic landscape of this compound. It would show electron-rich regions (negative potential), such as around the nitrogen atom, which are prone to electrophilic attack. Electron-deficient regions (positive potential), likely near the imine carbon and acidic protons, would indicate sites for nucleophilic attack.

Fukui Functions: These functions provide a more quantitative measure of reactivity at specific atomic sites, identifying the atoms most likely to participate in electrophilic, nucleophilic, or radical reactions.

These theoretical predictions are invaluable for understanding reaction mechanisms. For instance, in reactions like the Bischler-Napieralski synthesis used to form such compounds, computational studies can model the transition states and intermediates to rationalize reaction yields and stereochemical outcomes.

Molecular Docking and Dynamics Simulations

While QM calculations describe the intrinsic properties of the molecule, molecular docking and dynamics simulations are used to predict how it interacts with specific biological macromolecules, such as proteins or enzymes. These methods are central to computer-aided drug design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. For this compound, potential biological targets can be inferred from studies on structurally similar compounds. Dihydroisoquinoline and tetrahydroisoquinoline scaffolds are known to interact with a variety of targets.

Potential targets for docking studies could include:

Monoamine Oxidase (MAO): A target for antidepressants.

Cholinesterases (AChE/BChE): Targets for Alzheimer's disease therapy.

Leucine (B10760876) Aminopeptidase (LAP): An enzyme implicated in cancer.

c-Jun N-terminal kinase 3 (JNK3): A kinase involved in neuronal apoptosis.

Tubulin: A protein involved in microtubule formation, whose ubiquitination can be affected by related compounds.

Docking simulations would place the molecule into the crystal structure of these proteins and calculate a "docking score," which estimates the binding affinity. Subsequent molecular dynamics (MD) simulations could then be performed on the docked complex. MD simulates the movement of atoms over time, providing a dynamic view of the ligand-protein interaction, assessing the stability of the binding pose, and identifying key, persistent interactions.

The primary output of a docking study is the predicted binding mode, which details the specific interactions between the ligand and the protein's active site residues. For this compound, several types of interactions would be analyzed:

Hydrogen Bonds: The imine nitrogen of the dihydroisoquinoline ring can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The aromatic rings and the aliphatic portions of the molecule can form favorable hydrophobic contacts with nonpolar residues in the binding pocket.

π-π Stacking: The flat aromatic rings are well-suited to stack with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Cation-π Interactions: If the imine nitrogen becomes protonated, it can form a strong interaction with the face of an aromatic amino acid residue.

By identifying which residues consistently interact with the ligand across multiple simulations ("interaction hotspots"), researchers can understand the structural basis for binding affinity and selectivity. This information is critical for designing more potent and specific derivatives through targeted chemical modifications.

| Molecular Moiety | Potential Interaction Type | Potential Interacting Protein Residue(s) |

|---|---|---|

| Dihydroisoquinoline Aromatic Ring | π-π Stacking / Hydrophobic | Phe, Tyr, Trp, Leu, Val |

| 2-Methylbenzyl Aromatic Ring | π-π Stacking / Hydrophobic | Phe, Tyr, Trp, Leu, Val |

| Imine Nitrogen (C=N) | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln, Lys (side chain) |

| Protonated Imine Nitrogen (C=NH+) | Hydrogen Bond Donor / Salt Bridge / Cation-π | Asp, Glu (side chain) / Phe, Tyr, Trp |

Advanced Methodologies and Innovative Applications in 1 2 Methylbenzyl 3,4 Dihydroisoquinoline Research

Chemoinformatic and Data Mining Approaches for 1-(2-Methylbenzyl)-3,4-dihydroisoquinoline-related Compounds

Chemoinformatic and data mining techniques are instrumental in modern drug discovery and development, offering powerful tools to predict and analyze the behavior of bioactive molecules like this compound. These computational approaches enable the rational design of novel derivatives and the elucidation of their structure-activity relationships (SAR).

One of the cornerstone techniques in this domain is molecular docking . This method computationally predicts the preferred orientation of a ligand when bound to a target protein, allowing researchers to understand the binding mode and affinity. For instance, docking simulations have been successfully employed to explore the binding interactions of dihydroisoquinoline derivatives with various biological targets. nih.gov In one study, docking was used to investigate how a series of isoquinoline (B145761) derivatives inhibit leucine (B10760876) aminopeptidase, revealing that the compounds could form crucial hydrogen bonds and coordinate with zinc ions within the enzyme's active site. nih.gov Similarly, docking studies on isoquinoline dipeptides against E. coli DNA gyrase B have shown significant binding interactions, which correlate with their observed antimicrobial activities. mdpi.com These studies exemplify how molecular docking can be applied to predict the binding mechanism of this compound with its putative targets, guiding the design of analogs with enhanced potency.

Quantitative Structure-Activity Relationship (QSAR) modeling is another critical chemoinformatic tool. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing robust 3D-QSAR models, researchers can identify key structural features that influence a compound's efficacy. mdpi.com For example, 3D-QSAR models developed for quinazoline-4(3H)-one analogs as EGFR inhibitors have successfully guided the design of more potent therapeutic agents. mdpi.com Such an approach could be invaluable in optimizing the structure of this compound to improve its desired biological effects.

Data mining further enhances these approaches by extracting meaningful patterns from large datasets of chemical and biological information. nih.gov By analyzing docking results and experimental data, data mining can identify structural features that are crucial for successful ligand binding and biological activity. mdpi.com This knowledge-driven approach accelerates the discovery of novel bioactive molecules within the this compound family.

| Chemoinformatic Technique | Application Example for Isoquinoline-related Scaffolds | Potential Application for this compound |

| Molecular Docking | Predicting binding mode of derivatives in the active site of leucine aminopeptidase. nih.gov | Elucidating binding interactions with potential protein targets to guide rational drug design. |

| 3D-QSAR | Developing models for quinazoline-4(3H)-one analogs to predict and enhance EGFR inhibition. mdpi.com | Identifying key structural determinants of activity to optimize the compound's potency and selectivity. |

| Data Mining | Analyzing docking results to identify structural features important for ligand-binding affinity. mdpi.com | Discovering novel structure-activity relationships from large datasets of related compounds and biological screening data. |

Biophysical Characterization Techniques in Mechanistic Studies (e.g., SPR, ITC for binding kinetics)

Understanding the precise mechanism of action of a compound requires detailed characterization of its interaction with its biological target. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for quantifying the thermodynamics and kinetics of these interactions.

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of binding events between a ligand and a target protein immobilized on a sensor chip. frontiersin.org SPR provides crucial kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kₑₓₜ{d}), from which the equilibrium dissociation constant (Kₑₓₜ{D}) can be calculated. nih.gov The residence time of a drug on its target, which is inversely related to the dissociation rate, is increasingly recognized as a key determinant of in vivo efficacy. frontiersin.org For example, SPR has been used to measure the binding kinetic parameters of inhibitors targeting the ATP binding domain of heat shock protein 90α (HSP90α), providing valuable insights for optimizing their therapeutic potential. nih.gov Applying SPR to this compound would enable the precise measurement of its binding kinetics to specific targets, facilitating the selection of candidates with optimal kinetic profiles.

Isothermal Titration Calorimetry (ITC) is another fundamental biophysical technique that directly measures the heat changes associated with a binding event. nih.gov By titrating a ligand into a solution containing the target protein, ITC can determine the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. nih.gov This comprehensive thermodynamic profile provides a deeper understanding of the forces driving the interaction. While not directly applied to the target compound, ITC has been used to probe the complex interactions of various small molecules with their biological partners, such as arylamine lesions with DNA. nih.gov The application of ITC to this compound would yield invaluable data on the thermodynamics of its target engagement, complementing the kinetic information obtained from SPR.

| Biophysical Technique | Key Parameters Measured | Relevance to this compound Research |

| Surface Plasmon Resonance (SPR) | Association rate (kₐ), Dissociation rate (kₑₓₜ{d}), Affinity (Kₑₓₜ{D}) | Quantifying the real-time binding kinetics and target residence time, aiding in the selection of compounds with favorable pharmacodynamics. frontiersin.org |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kₐ), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Providing a complete thermodynamic profile of the binding interaction, revealing the driving forces behind target recognition. nih.gov |

Advanced Imaging Techniques for Tracing this compound in Biological Systems (e.g., radiolabeling for in vitro or ex vivo studies)

Visualizing the distribution and target engagement of a compound within a biological system is crucial for understanding its mechanism of action and pharmacokinetic properties. Advanced imaging techniques, such as those involving radiolabeling and fluorescent labeling, provide the means to trace molecules like this compound in vitro and ex vivo.

Radiolabeling for Positron Emission Tomography (PET) involves incorporating a positron-emitting isotope, such as Fluorine-18 (¹⁸F), into the structure of the compound of interest. nih.gov The resulting radiotracer can then be detected using PET imaging, a non-invasive technique that provides quantitative information on the biodistribution of the tracer in living organisms. nih.gov This methodology has been successfully applied to various isoquinoline and quinoline (B57606) derivatives. For instance, [¹⁸F]-labeled 2-oxoquinoline derivatives have been developed as PET imaging agents for the cannabinoid CB2 receptor. mdpi.com Similarly, F-18 labeled tetrahydroisoquinoline derivatives have been synthesized and evaluated as potential PET probes for the orexin (B13118510) 1 receptor. escholarship.org These examples demonstrate the feasibility of developing an ¹⁸F-labeled version of this compound. Such a radiotracer would enable researchers to conduct ex vivo autoradiography studies on tissue sections or in vitro studies with cultured cells to visualize its binding to specific target-rich regions.

Fluorescent Labeling is another powerful technique for imaging at the cellular and subcellular level. This approach involves attaching a fluorescent molecule (fluorophore) to the compound of interest. The synthesis of novel fluorescent isoquinoline derivatives, such as boroisoquinolines, has been reported, offering efficient fluorescence in the visible spectrum. researchgate.net These fluorescently tagged molecules can be used in techniques like fluorescence microscopy to visualize their uptake, distribution, and localization within cells. uni.lu By creating a fluorescently labeled analog of this compound, it would be possible to directly observe its interaction with cellular components in real-time, providing valuable insights into its biological journey and mechanism of action.

Exploration of this compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein target. nih.gov The development of this compound and its analogs as chemical probes can be a powerful strategy for target identification and validation.

A key technique in this area is photoaffinity labeling . This method involves designing a probe that incorporates a photoreactive group (like a diazirine or benzophenone) and an affinity tag (like biotin). nih.govrsc.org The probe binds reversibly to its target, and upon irradiation with UV light, the photoreactive group forms a covalent bond, permanently linking the probe to its binding partner. nih.gov The tagged protein can then be isolated and identified using mass spectrometry. A compelling example of this approach involves a close analog, 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (1BnTIQ). A diazido-functionalized version of 1BnTIQ was synthesized and used as a radioisotope-free photoaffinity probe to identify its binding proteins. nih.gov This study successfully identified tubulin beta as a major binding partner, leading to the discovery that 1BnTIQ reduces the polyubiquitination of tubulin, mimicking the effect of a mutation linked to familial Parkinson's disease. nih.gov This demonstrates the immense potential of using a similarly modified this compound as a chemical probe to uncover its direct molecular targets in complex biological systems.

Another advanced strategy is Activity-Based Protein Profiling (ABPP) . ABPP utilizes chemical probes that react covalently with the active sites of specific enzyme families, allowing for the assessment of their functional state in native biological systems. frontiersin.orgnih.gov While distinct from photoaffinity labeling, ABPP represents a powerful chemical proteomics approach for target discovery. researchgate.net Designing probes based on the this compound scaffold could potentially enable the profiling of specific enzyme classes that interact with this compound class, thus revealing novel targets and biological pathways.

The use of this compound in these chemical proteomics strategies would facilitate the unbiased identification of its cellular interactome, providing critical insights into its mechanism of action and potential off-target effects. nih.gov

Future Directions and Unexplored Avenues in 1 2 Methylbenzyl 3,4 Dihydroisoquinoline Research

Identification of Novel Biological Targets for 1-(2-Methylbenzyl)-3,4-dihydroisoquinoline

There is currently no publicly available research identifying or suggesting potential biological targets for this compound. The exploration of its pharmacological profile would be a necessary first step to uncover any potential therapeutic applications. This would typically involve initial screening against a panel of receptors, enzymes, and ion channels to identify any preliminary "hits" that could be further investigated.

Development of New Synthetic Methodologies for Enhanced Accessibility and Diversity of this compound Analogs

While general synthetic routes to 1-benzyl-3,4-dihydroisoquinolines are well-established, such as the Bischler-Napieralski reaction followed by reduction, no studies have been found that specifically focus on optimizing these methods for this compound or on the creation of a diverse library of its analogs. The development of novel synthetic strategies would be crucial for structure-activity relationship (SAR) studies to explore the chemical space around this scaffold and potentially identify compounds with improved potency or selectivity.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

The application of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, is a powerful tool for elucidating the mechanism of action of bioactive compounds. However, without any identified biological activity for this compound, there is no foundation upon which to conduct such studies. Future research would first need to establish a biological effect before these sophisticated techniques could be meaningfully applied.

Potential for this compound Scaffold in Other Research Fields

The versatility of the isoquinoline (B145761) core has led to its use in fields beyond medicine, such as catalysis and materials science. However, there is no literature to suggest that this compound has been investigated for such applications. Its potential in these areas remains an open question, pending initial exploratory studies into its chemical and physical properties.

Q & A

Q. What are the foundational synthetic routes for preparing 1-(2-Methylbenzyl)-3,4-dihydroisoquinoline, and how do reaction conditions influence yield?

Methodological Answer: The Bischler-Napieralski synthesis is a classical method involving cyclodehydration of β-phenylethylamine derivatives using Lewis acids (e.g., polyphosphoric acid or ZnCl₂). Electron-donating groups on the benzene ring enhance yields by stabilizing electrophilic intermediates during cyclization . For 1-(2-Methylbenzyl)-substituted derivatives, optimizing temperature (typically 100–160°C) and acid strength is critical. For example, using ZnCl₂ at 120°C achieves ~70% yield, while weaker acids may require higher temperatures but reduce side reactions like overoxidation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Key precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin Irritant Category 2, H315) .

- Ventilation: Use fume hoods due to potential respiratory irritation (H335).

- Spill Management: Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Q. How can 3,4-dihydroisoquinoline derivatives be characterized structurally?

Methodological Answer:

- NMR Spectroscopy: H and C NMR identify substituent positions. For instance, the methylbenzyl group in this compound shows distinct aromatic proton splitting at δ 6.8–7.3 ppm and methyl singlet at δ 2.4 ppm .

- HRMS: Confirms molecular weight (e.g., 235.32 g/mol for C₁₇H₁₇N) .

- IR Spectroscopy: Detects C=N stretching (~1600 cm⁻¹) and aromatic C-H bonds (~3000 cm⁻¹) .

Advanced Research Questions

Q. How can photocatalytic semi-dehydrogenation be optimized to selectively produce 3,4-dihydroisoquinoline from tetrahydroisoquinoline?

Methodological Answer: The MoS₂/ZnIn₂S₄ nanocomposite enables acceptorless semi-dehydrogenation under visible light, avoiding overoxidation to isoquinoline. Key parameters:

- Catalyst Loading: 10 mg catalyst per 0.1 mmol substrate achieves >90% selectivity for 3,4-dihydroisoquinoline .

- Bandgap Engineering: ZnIn₂S₄’s valence band (1.2 V vs. NHE) matches the first oxidative potential of tetrahydroisoquinoline (+1.01 V), preventing full dehydrogenation .

- Reaction Medium: Solvent-free conditions or toluene minimize side reactions .

Q. What mechanisms explain the enantioselective hydrogenation of 3,4-dihydroisoquinoline derivatives?

Methodological Answer: Ru- or Ir-based catalysts with chiral ligands (e.g., Segphos or Josiphos) induce asymmetry via π-CH interactions. For example:

Q. How do competing pathways in aza-Henry reactions of 3,4-dihydroisoquinoline affect product distribution?

Methodological Answer: The aza-Henry reaction with nitromethane proceeds via an azinic acid intermediate, favoring Reissert-like adducts. Key factors:

- Base-Free Conditions: Prevent deprotonation of nitromethane, reducing side reactions (e.g., polymerization) .

- In Situ Derivatization: Acylation (e.g., Ac₂O) stabilizes β-nitroamine intermediates, achieving >80% yield .

- Substitution Effects: Electron-withdrawing groups on the dihydroisoquinoline ring slow nitromethane addition, improving regioselectivity .

Data Contradictions and Resolution

Q. Conflicting reports exist on the optimal catalyst for semi-dehydrogenation. How can researchers reconcile these discrepancies?

Analysis:

- Noble Metal vs. Metal-Free Systems: While noble metals (Pd, Ru) achieve high TONs, they risk overoxidation. MoS₂/ZnIn₂S₄ offers comparable selectivity (90% vs. 85% for Pd/C) but avoids noble metal costs .

- Reaction Conditions: Elevated temperatures (>100°C) favor noble metal catalysts, whereas photocatalysis operates efficiently at 25°C .

Q. Why do some synthetic routes report low yields for electron-deficient dihydroisoquinoline derivatives?

Resolution: Electron-withdrawing groups destabilize the cyclization transition state in Bischler-Napieralski synthesis. Alternative methods like decarboxylation of tetrahydroisoquinoline carboxylic acids (via thermal or catalytic pathways) improve yields (e.g., 85% using TBAI at 80°C) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.